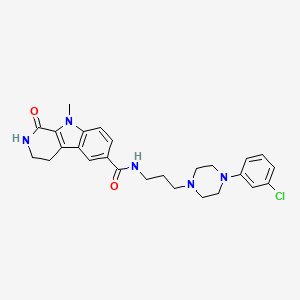
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl-1-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl-1-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, and is further functionalized with various substituents, including a carboxamide group, a piperazine ring, and a chlorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl-1-oxo- typically involves multi-step organic reactions. The process may start with the construction of the pyridoindole core, followed by the introduction of the carboxamide group, and finally the attachment of the piperazine and chlorophenyl substituents. Common reagents and conditions used in these steps include:
Palladium-catalyzed cross-coupling reactions: These reactions are often used to form carbon-carbon bonds between aromatic rings.
Amidation reactions: These reactions introduce the carboxamide group.
Reductive amination: This method can be used to attach the piperazine ring to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl-1-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrido(3,4-b)indole-6-carboxamide derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds featuring the piperazine ring, which is common in many pharmaceuticals.
Chlorophenyl derivatives: Compounds containing the chlorophenyl group, known for its electron-withdrawing properties.
Uniqueness
The uniqueness of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-9-methyl-1-oxo- lies in its specific combination of functional groups and ring structures, which can confer unique chemical and biological properties.
Propiedades
Número CAS |
184691-74-5 |
|---|---|
Fórmula molecular |
C26H30ClN5O2 |
Peso molecular |
480.0 g/mol |
Nombre IUPAC |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-9-methyl-1-oxo-3,4-dihydro-2H-pyrido[3,4-b]indole-6-carboxamide |
InChI |
InChI=1S/C26H30ClN5O2/c1-30-23-7-6-18(16-22(23)21-8-10-29-26(34)24(21)30)25(33)28-9-3-11-31-12-14-32(15-13-31)20-5-2-4-19(27)17-20/h2,4-7,16-17H,3,8-15H2,1H3,(H,28,33)(H,29,34) |
Clave InChI |
MMCWSQMAMPRNDE-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)C(=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl)C5=C1C(=O)NCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















